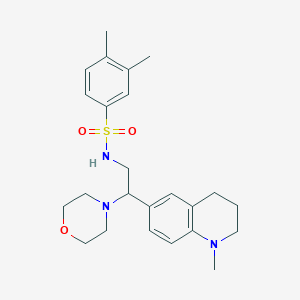

3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O3S/c1-18-6-8-22(15-19(18)2)31(28,29)25-17-24(27-11-13-30-14-12-27)21-7-9-23-20(16-21)5-4-10-26(23)3/h6-9,15-16,24-25H,4-5,10-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXJWECSNNUQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 405.6 g/mol

- CAS Number : 922039-92-7

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 405.6 g/mol |

| CAS Number | 922039-92-7 |

Sulfonamides are known for their diverse biological activities, primarily attributed to their ability to inhibit various enzymes and receptors. The specific compound has shown potential in several key areas:

- Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence cardiovascular function. For instance, some studies have reported that certain sulfonamides act as endothelin receptor antagonists and carbonic anhydrase inhibitors, which may be beneficial in treating conditions like pulmonary hypertension and heart failure .

- Calcium Channel Modulation : The interaction of sulfonamide derivatives with calcium channels has been highlighted in various studies. These compounds can act as calcium channel blockers, influencing cardiac and vascular smooth muscle contractility .

- Antitumor Activity : Some sulfonamides exhibit antineoplastic properties, potentially through mechanisms involving the inhibition of tumor growth and proliferation .

Study 1: Cardiovascular Impact

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated significant changes in perfusion pressure correlating with the concentration of the sulfonamide administered. Specifically, the presence of 4-(2-aminoethyl)-benzenesulfonamide showed a marked decrease in coronary resistance compared to control conditions (p = 0.05) .

Study 2: Pharmacokinetic Analysis

Pharmacokinetic parameters for related sulfonamide compounds were assessed using computational models like ADMETlab. These analyses provided insights into absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, suggesting favorable pharmacokinetic properties for certain derivatives .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Cardiovascular Effects | Modulation of perfusion pressure and coronary resistance |

| Calcium Channel Blockade | Inhibition leading to reduced cardiac contractility |

| Antitumor Activity | Inhibition of tumor cell proliferation |

Q & A

Q. Example Optimization Table :

| Step | Parameter Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Sulfonylation | Solvent (DMF vs. THF) | DMF, 0°C | 78% → 92% |

| Cyclization | Catalyst (NaOH vs. Et₃N) | Et₃N, 60°C | 65% → 85% |

Basic Question: How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Answer:

A combination of spectroscopic and computational methods is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on the benzene ring, morpholinoethyl connectivity). Discrepancies in peak splitting may indicate stereochemical impurities .

- Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and detect isotopic patterns for sulfur/chlorine .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly for the tetrahydroquinoline ring .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate spectroscopic data .

Advanced Question: How can researchers resolve contradictions in bioactivity data across different studies?

Answer:

Contradictions often arise from variations in assay conditions, impurity profiles, or target selectivity. Methodological approaches include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., consistent cell lines, enzyme concentrations) .

- Impurity Profiling : Use HPLC-MS to identify trace byproducts that may interfere with bioactivity .

- Target Engagement Studies : Employ techniques like Surface Plasmon Resonance (SPR) to directly measure binding affinities, reducing reliance on indirect cellular assays .

- Meta-Analysis : Statistically compare data across publications to identify outliers or trends obscured by small sample sizes .

Advanced Question: What strategies are recommended for studying structure-activity relationships (SAR) of this compound against enzyme targets?

Answer:

SAR studies require systematic structural modifications and advanced screening:

- Fragment-Based Design : Synthesize analogs with incremental changes (e.g., substituting methyl groups with halogens or altering the morpholino ring size) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., carbonic anhydrase or kinases). Validate with mutagenesis studies on key residues .

- Kinetic Analysis : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Q. Example SAR Data :

| Analog | Modification | IC₅₀ (Target A) | IC₅₀ (Target B) |

|---|---|---|---|

| Parent | None | 12 nM | 450 nM |

| Analog 1 | -CH₃ → -Cl | 8 nM | 220 nM |

| Analog 2 | Morpholino → Piperidine | 85 nM | 50 nM |

Advanced Question: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

Computational tools address solubility, metabolic stability, and bioavailability:

- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP, CNS permeability, and cytochrome P450 interactions .

- Solubility Modeling : COSMO-RS predicts solubility in biological matrices, guiding substituent selection (e.g., polar groups on the benzenesulfonamide ring) .

- Metabolic Pathway Simulation : CypReact identifies vulnerable sites (e.g., morpholinoethyl oxidation) for targeted deuteration or fluorination .

Advanced Question: What experimental and computational approaches are effective in analyzing stereochemical effects on biological activity?

Answer:

Q. Example Findings :

- The (R)-enantiomer showed 10-fold higher affinity for Target A due to favorable hydrogen bonding with Asp189 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.